characterization of 2-(6-Fluoropyridin-2-YL)acetic acid
characterization of 2-(6-Fluoropyridin-2-YL)acetic acid
An In-Depth Technical Guide to the Characterization of 2-(6-Fluoropyridin-2-yl)acetic Acid
This guide provides a comprehensive technical overview of 2-(6-Fluoropyridin-2-yl)acetic acid, a key heterocyclic building block for researchers, scientists, and drug development professionals. Its purpose is to serve as a foundational resource for the synthesis, characterization, and application of this compound, with a focus on ensuring scientific integrity through detailed, validated protocols and expert insights.
Introduction
2-(6-Fluoropyridin-2-yl)acetic acid (CAS No. 1000517-25-8) is a substituted pyridine derivative that has gained importance as a versatile intermediate in medicinal chemistry.[1] Its structure, featuring a fluorinated pyridine ring and a reactive carboxylic acid moiety, makes it a valuable component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation where such fragments are utilized as "Protein Degrader Building Blocks".[2] The precise characterization of this compound is paramount to ensure the purity, identity, and reproducibility of subsequent synthetic steps and biological assays. This document outlines the essential physicochemical properties and provides a detailed framework for its comprehensive spectroscopic and analytical characterization.
Physicochemical and Handling Properties
Proper identification and handling are the first steps in the successful application of any chemical reagent. The key properties of 2-(6-Fluoropyridin-2-yl)acetic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1000517-25-8 | [1][2][3][4] |
| Molecular Formula | C₇H₆FNO₂ | [1][2][3][4] |
| Molecular Weight | 155.13 g/mol | [1][3][4] |
| Appearance | White to light yellow solid | [4] |
| Typical Purity | ≥97% | [2] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [3][4] |
Synthesis and Purification Overview
While multiple synthetic routes may exist, a common and logical approach to phenylacetic acid derivatives involves the hydrolysis of a corresponding benzyl cyanide precursor. This method offers a reliable pathway from commercially available starting materials.
Plausible Synthetic Pathway
A plausible two-step synthesis starts from 6-fluoro-2-(chloromethyl)pyridine. The workflow involves a nucleophilic substitution to introduce the nitrile group, followed by acid- or base-catalyzed hydrolysis to yield the final carboxylic acid.
Potential Impurities and Purification
The primary impurities in this process would likely include unreacted starting materials or the intermediate nitrile. Phenylacetic acid derivatives can often be purified effectively through recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[5] Monitoring the reaction progress and final product purity is crucial and is best achieved using High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization: A Predictive Framework
Definitive structural elucidation relies on a combination of spectroscopic techniques. While a public, experimentally-verified spectral database for this specific compound is limited, its structure allows for an accurate prediction of its spectroscopic fingerprint based on well-established principles and data from analogous compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆): The spectrum is expected to show four distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.7 | broad singlet | 1H | -COOH | Carboxylic acid protons are typically deshielded and exchangeable. |
| ~7.9-8.1 | triplet of doublets | 1H | Pyridine H-4 | Coupled to H-3 and H-5 (JHH) and the distant F-6 (JHF). |
| ~7.3-7.5 | doublet | 1H | Pyridine H-3 or H-5 | Coupled to adjacent aromatic proton and potentially a smaller coupling to fluorine. |
| ~7.0-7.2 | doublet of doublets | 1H | Pyridine H-5 or H-3 | Coupled to adjacent aromatic proton and the fluorine at C-6. |
| ~3.8 | singlet | 2H | -CH₂- | Methylene protons adjacent to both an aromatic ring and a carbonyl group. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆): The ¹³C NMR spectrum will provide information on the carbon skeleton, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C=O (acid) | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| ~163 (d, ¹JCF ≈ 240 Hz) | Pyridine C-6 | Carbon directly bonded to fluorine exhibits a large one-bond C-F coupling. |
| ~158 (d) | Pyridine C-2 | Attached to the acetic acid side chain and influenced by the nitrogen atom. |
| ~142 (d) | Pyridine C-4 | Aromatic CH carbon. |
| ~120 (d) | Pyridine C-3 or C-5 | Aromatic CH carbon. |
| ~110 (d) | Pyridine C-5 or C-3 | Aromatic CH carbon, significantly shielded by the adjacent fluorine. |
| ~42 | -CH₂- | Aliphatic methylene carbon. |
Standard Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of 2-(6-Fluoropyridin-2-yl)acetic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[7]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. For ¹³C, use proton decoupling to obtain singlets for all carbons (unless specific coupling information is desired).[7]
-
Processing: Process the raw data (Free Induction Decay - FID) with appropriate Fourier transformation, phasing, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation patterns.
Predicted Mass Spectrum Data (ESI+): Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the protonated molecular ion is expected to be the base peak.
| m/z (Mass-to-Charge) | Assignment | Rationale |
| 156.0455 | [M+H]⁺ | Protonated molecular ion. The exact mass is crucial for confirming the elemental formula (C₇H₇FNO₂⁺). |
| 178.0275 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI. |
| 110.0397 | [M-COOH+H]⁺ | A likely fragment resulting from the loss of the carboxylic acid group (45 Da), a common fragmentation pathway for such acids.[7] |
Standard Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.
-
Chromatography: Inject the sample onto an LC-MS system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte for positive mode ESI.[8]
-
Mass Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) operating in positive ESI mode. This allows for accurate mass measurement to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Key IR Absorptions: The spectrum will be characterized by the prominent absorptions from the carboxylic acid group and the fluorinated pyridine ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (from carboxylic acid dimer)[6][9] |
| ~1710 | Strong, Sharp | C=O stretch (carbonyl of the carboxylic acid)[6][10] |
| ~1580, ~1470 | Medium-Strong | C=C / C=N aromatic ring stretches (pyridine)[6] |
| ~1250 | Strong | C-F stretch |
| ~1220 | Medium | C-O stretch (from carboxylic acid) |
Standard Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[6]
Applications in Drug Development and Research
As a functionalized heterocyclic compound, 2-(6-Fluoropyridin-2-yl)acetic acid is an attractive building block for creating libraries of novel compounds for high-throughput screening. Its designation as a "Protein Degrader Building Block" highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] In a typical PROTAC, this molecule could serve as a part of the linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation. The fluorine atom can also be beneficial for modulating physicochemical properties such as metabolic stability and binding affinity.
Conclusion
The comprehensive characterization of 2-(6-Fluoropyridin-2-yl)acetic acid is essential for its effective use in research and drug development. This guide provides a robust framework for its analysis, combining predicted data based on chemical principles with standardized, field-proven experimental protocols. By adhering to these methodologies for NMR, MS, and IR spectroscopy, researchers can confidently verify the identity, purity, and structure of this valuable synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
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